N-(4-Methoxyphenyl)octadecanamide

Description

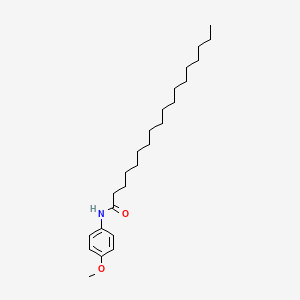

N-(4-Methoxyphenyl)octadecanamide is a long-chain fatty acid amide derivative characterized by an 18-carbon (octadecyl) aliphatic chain linked via an amide bond to a 4-methoxyphenyl group. This structural motif combines lipophilicity from the long alkyl chain with the aromatic and hydrogen-bonding capabilities of the methoxyphenyl moiety.

Properties

CAS No. |

91021-80-6 |

|---|---|

Molecular Formula |

C25H43NO2 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)octadecanamide |

InChI |

InChI=1S/C25H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h19-22H,3-18H2,1-2H3,(H,26,27) |

InChI Key |

OMHSMRHHVIUFEV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

Structural Differences :

- Chain Length : Pentanamide (C5 chain) vs. octadecanamide (C18 chain).

- Molecular Weight : ~235 g/mol (pentanamide) vs. ~397 g/mol (octadecanamide).

N-(4-Methoxyphenyl)piperazin-ium Salts

Structural Differences :

Functional Insights :

- Crystal Packing : Centrosymmetric hydrogen-bonded networks may enhance thermal stability but reduce solubility in polar solvents.

- Conformational Chirality : Piperazine rings adopt chair conformations, with methoxyphenyl groups in equatorial positions .

Comparison with Octadecanamide :

The absence of ionic groups in octadecanamide likely improves lipid solubility, favoring applications in lipid-based drug delivery over crystalline salt formulations.

Thiourea Derivatives of Ethyl p-Methoxycinnamate

Structural Differences :

- Core Structure : A cinnamate backbone with thiourea modifications vs. a simple amide in octadecanamide.

- Functional Groups : Thiourea moieties introduce sulfur-based hydrogen bonding.

4-Methoxybutyrylfentanyl

Structural Differences :

- Pharmacophore : A fentanyl analog with a butanamide chain and piperidine ring vs. octadecanamide’s linear alkyl chain.

- Substituents : 4-Methoxyphenyl group shared between both compounds.

Functional Insights :

- Opioid Activity: Acts as a µ-opioid receptor agonist, highlighting how minor structural changes (e.g., piperidine inclusion) drastically alter pharmacological profile .

Contrast with Octadecanamide :

The absence of a piperidine ring in octadecanamide precludes opioid activity, emphasizing the role of heterocyclic moieties in receptor targeting.

9-Octadecenamide, N-[(4-Hydroxy-3-methoxyphenyl)methyl]

Structural Differences :

- Substituents : A hydroxymethoxyphenyl group vs. the unsubstituted methoxyphenyl in octadecanamide.

- Chain Unsaturation: A monounsaturated (C18:1) chain vs. fully saturated octadecanamide.

Functional Implications :

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.